molecular formula C7H7ClN2O2 B081961 5-Chloro-2-methyl-4-nitroaniline CAS No. 13852-51-2

5-Chloro-2-methyl-4-nitroaniline

Cat. No. B081961
CAS RN: 13852-51-2
M. Wt: 186.59 g/mol
InChI Key: OKOSGBYZOWWAPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-Chloro-2-methyl-4-nitroaniline has been explored, including the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline through a multi-step process involving oxidation, etherification, reduction, alkylation, and further oxidation, achieving a total yield of 75%. This method has been noted for its convenience and feasibility (Liu Deng-cai, 2008).

Molecular Structure Analysis

The crystal structure and molecular interactions of 5-Chloro-2-methyl-4-nitroaniline derivatives have been extensively studied. For example, the crystal structures of six salts of 2-methyl-5-nitroaniline with various inorganic acids were determined, highlighting the importance of hydrogen bonding patterns that form one-dimensional or two-dimensional networks (Volodymyr V. Medviediev, M. Daszkiewicz, 2019).

Chemical Reactions and Properties

Research has demonstrated that 5-Chloro-2-methyl-4-nitroaniline and its derivatives participate in a variety of chemical reactions, leading to diverse chemical properties. The synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, which involved reduction, diazotization, and the Sandmeyer reaction, is an example of the chemical versatility of nitroaniline derivatives (Xue Xu, 2006).

Physical Properties Analysis

The physical properties of 5-Chloro-2-methyl-4-nitroaniline derivatives have been explored through various analyses, including X-ray diffraction and spectroscopic investigations. These studies reveal detailed insights into the compound's solid-state structure, providing a basis for understanding its physical behavior and interactions (Marijana Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of 5-Chloro-2-methyl-4-nitroaniline are influenced by its functional groups and molecular structure. Investigations into the synthesis and antimicrobial activity of its derivatives have highlighted the impact of structural modifications on its chemical behavior and efficacy. Notably, some synthesized derivatives displayed significant antimicrobial activity, underscoring the potential of structural alterations to enhance biological properties (Mallesha Lingappa et al., 2011).

Scientific Research Applications

  • Use in Synthesis of Photoaffinity Probes : Lamotte et al. (1994) demonstrated the synthesis of N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, starting from commercial 4-chloro-3-nitroaniline, which can be used as an efficient photoaffinity probe for the urea carrier (Lamotte et al., 1994).

  • Metabolic Studies : Maté et al. (1967) studied the metabolism of 4-nitroaniline and its derivatives, including 5-Chloro-2-methyl-4-nitroaniline, in rats. They found that these compounds are excreted partly unchanged and undergo various metabolic transformations (Maté et al., 1967).

  • Anaerobic Degradation by Microbial Strains : Duc (2019) reported the anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9, which are microbial strains capable of using it as a sole carbon and nitrogen source under anaerobic conditions (Duc, 2019).

  • Solubility Measurement and Thermodynamic Model Correlation : Xu and Wang (2019) studied the solubility of 2-chloro-5-nitroaniline in various solvents, providing valuable data for understanding its chemical properties and potential applications in different solvents (Xu & Wang, 2019).

  • Structural Analysis of Nitroaniline Salts : Medviediev and Daszkiewicz (2021) conducted a structural analysis of salts of 2-chloro-4-nitroaniline, providing insights into their crystal structures and potential applications in materials science (Medviediev & Daszkiewicz, 2021).

  • Synthesis of Derivatives : Deng-cai (2008) synthesized N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, demonstrating its potential applications in organic synthesis (Deng-cai, 2008).

  • Reporter Molecules in DNA Conformation Studies : Vyas et al. (1984) used 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide as a reporter molecule in a study of DNA conformation, highlighting its use in molecular biology (Vyas et al., 1984).

  • Enthalpy of Formation and Vapour Pressure Studies : Silva et al. (2003) conducted a study on the standard molar enthalpies of formation, vapour pressures, and enthalpies of sublimation of 2-chloro-4-nitroaniline, providing essential thermodynamic data for chemical process engineering (Silva et al., 2003).

Safety And Hazards

The safety data sheet for 5-Chloro-2-methyl-4-nitroaniline indicates that it is a hazardous substance . It carries the GHS07 hazard pictogram, and its hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-chloro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSGBYZOWWAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160702
Record name 6-Chloro-4-nitro-o-toluidine
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4-nitroaniline

CAS RN

13852-51-2
Record name 5-Chloro-2-methyl-4-nitrobenzenamine
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Record name 6-Chloro-4-nitro-o-toluidine
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Record name 13852-51-2
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Record name 6-Chloro-4-nitro-o-toluidine
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Record name 6-chloro-4-nitro-o-toluidine
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Record name 5-Chloro-2-methyl-4-nitrobenzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SF López, MP Meza, FT Hoyos - Computational and Theoretical Chemistry, 2018 - Elsevier
In the present work, the values of dipolar moment, linear polarizability, first hyperpolarizability, energies of electronic hyperconjugation, and HOMO-LUMO gaps were determined for …
Number of citations: 11 www.sciencedirect.com
R Adams, MD Nair - Journal of the American Chemical Society, 1956 - ACS Publications
… -5-chloro-2-methyl-4-nitroaniline.—A mixture of 2.0 g. of 5-chloro-2-methyl-4-nitroaniline,14 2 … of N-benzoyl-5-chloro-2-methyl-4-nitroaniline and 1 ml. of thiophenol in 75 ml. of redistilled …
Number of citations: 10 pubs.acs.org
J Artacho, P Nilsson, KE Bergquist… - … A European Journal, 2006 - Wiley Online Library
… The synthesis route to 1 a–c is shown in Scheme 1 and starts from commercially available 5-chloro-2-methyl-4-nitroaniline (2) that is converted to 2-bromo-4-chloro-5-nitrotoluene (3)20 …
EB Mullock, R Searby, H Suschitzky - Journal of the Chemical Society …, 1970 - pubs.rsc.org
Dialkylamino-substituted indolin-2(3H)-ones were prepared by cyclisation of the required mandelanilides with hot polyphosphoric acid. A new reagent (PPEt) obtained from …
Number of citations: 16 pubs.rsc.org
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
… To 5-chloro-2-methyl-4-nitroaniline (33, 5 g, 26.8 mmol) in a mixture of acetone (17.5 mL) and water (19 mL) at 0 C was added concentrated HCl (5.6 mL). A solution of sodium nitrite (…
Number of citations: 148 pubs.acs.org
RJ Turesky, H Bur, T Huynh-Ba… - Food and Chemical …, 1988 - Elsevier
… The 4,8-DiMelQx analogues were prepared from the precursor 5-chloro-2-methyl-4-nitroaniline (Aldrich Chemicals). A chlorine exchange with ammonia (85% yield) followed by …
Number of citations: 133 www.sciencedirect.com

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